molecular formula C11H15NO2S B13085414 [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine

[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine

Cat. No.: B13085414
M. Wt: 225.31 g/mol
InChI Key: UPDLIZJTMBCXTJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves several steps. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Introduction of the methanesulfonyl group: This step typically involves the reaction of the cyclopropyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.

    Formation of the methanamine group: This final step involves the reduction of a nitrile or an amide precursor to form the methanamine group.

Chemical Reactions Analysis

[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine can be compared with other similar compounds, such as:

    [3-(1-Methanesulfonylcyclopropyl)phenyl]methanol: This compound has a similar structure but contains a hydroxyl group instead of an amine group.

    [3-(1-Methanesulfonylcyclopropyl)phenyl]methanone: This compound contains a carbonyl group instead of an amine group.

    [3-(1-Methanesulfonylcyclopropyl)phenyl]methanethiol: This compound contains a thiol group instead of an amine group.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

[3-(1-methylsulfonylcyclopropyl)phenyl]methanamine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3

InChI Key

UPDLIZJTMBCXTJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC1)C2=CC=CC(=C2)CN

Origin of Product

United States

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